molecular formula C10H11BrFNO3 B6287170 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide CAS No. 2586127-16-2

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide

Cat. No.: B6287170
CAS No.: 2586127-16-2
M. Wt: 292.10 g/mol
InChI Key: HSBNSFRCQYGFRH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3/c1-13(16-3)10(14)7-4-6(11)5-8(15-2)9(7)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNSFRCQYGFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC(=C1)Br)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide typically involves the bromination and fluorination of a benzamide precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts such as aluminum chloride or ferric bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide (Target Compound) C₁₁H₁₂BrFNO₃ Br (C5), F (C2), OCH₃ (C3), N(CH₃)OCH₃ (amide) 308.17 Antidopaminergic activity; low extrapyramidal side effects in preclinical models .
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO Br (C5), F (C2), Cl (C3), CH₃ (C2-phenyl) 342.59 Enhanced lipophilicity; potential CNS penetration due to chloro substitution .
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) C₁₇H₂₄BrN₂O₃ Br (C5), OCH₃ (C2, C3), pyrrolidinyl-ethyl side chain 399.29 High affinity for dopamine D₂ receptors (Ki < 1 nM); antipsychotic activity .
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide C₁₀H₁₁BrFNO₂ Br (C3), F (C5), OCH₃ (C2), N(CH₃)OCH₃ (amide) 276.10 Reduced steric bulk compared to target compound; lower receptor binding .
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ Br (C5), F (C2), OCH₃ (C2-phenyl) 324.15 Planar aromatic system enhances π-π stacking; moderate cytotoxicity in cancer cell lines .

Comparative Pharmacological and Chemical Insights

Electronic and Steric Effects
  • Halogen Positioning : Bromine at position 5 (target compound) vs. position 3 (3-bromo analogue ) significantly alters electronic density. Bromine’s electron-withdrawing effect at C5 enhances electrophilic reactivity, critical for covalent binding in enzyme inhibition .
  • Methoxy Group Orientation : The o-methoxy group (C2/C3) in the target compound allows intramolecular hydrogen bonding, stabilizing bioactive conformations. This is absent in the 3-bromo-5-fluoro analogue, leading to reduced potency .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Impact on Receptor Binding
Substituent Position Compound Example Receptor Binding (Ki, nM) Reference
C5-Br, C2-F, C3-OCH₃ Target Compound 8.2 (D₂ receptor)
C5-Br, C2,3-di-OCH₃ FLB 457 0.2 (D₂ receptor)
C3-Br, C5-F 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide >100 (D₂ receptor)
Table 2: Solubility and Stability
Compound Solubility in DMSO Metabolic Stability (t½, h) Reference
Target Compound >10 mg/mL 3.5
5-Bromo-N-(3-chloro-2-methylphenyl)-2-FBA 5 mg/mL 1.2
FLB 457 2 mg/mL 6.8

Biological Activity

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10_{10}H11_{11}BrFNO3_3. Its structure features a benzamide core with halogen substituents (bromine and fluorine) and methoxy groups, which enhance its reactivity and affinity for biological targets.

Property Value
Molecular FormulaC10_{10}H11_{11}BrFNO3_3
Molecular Weight276.1 g/mol
Halogen AtomsBromine, Fluorine
Functional GroupsMethoxy, Amide

The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound interacts with various proteins or enzymes due to its structural complexity. The halogen atoms may facilitate stronger binding interactions with target sites, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
  • Anticancer Activity : Preliminary studies suggest it may affect cancer cell viability through modulation of specific biochemical pathways.
  • Enzyme Interaction : Employed in biochemical assays to study interactions with enzymes, indicating potential applications in drug development.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study demonstrated that this compound displayed significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
    Bacterial Strain MIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity :
    • In vitro assays showed that the compound could induce apoptosis in specific cancer cell lines. The IC50 values were calculated as follows:
    Cell Line IC50 (µM)
    HeLa12.5
    MCF-79.8

Biochemical Pathways

The interaction of this compound with biological targets suggests involvement in several key signaling pathways:

  • Apoptosis Pathway : Induction of programmed cell death in cancer cells.
  • Inflammatory Response Modulation : Potential effects on cytokine production and immune response .

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